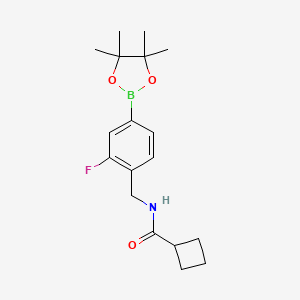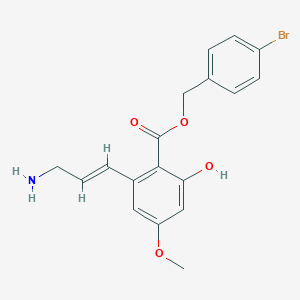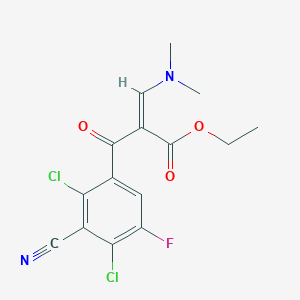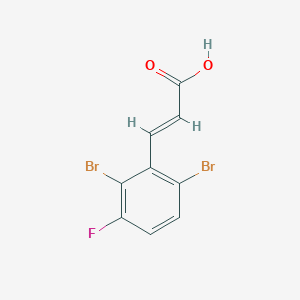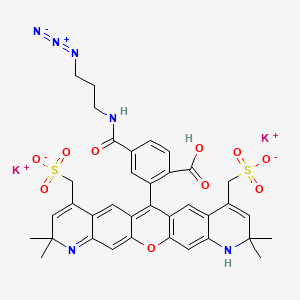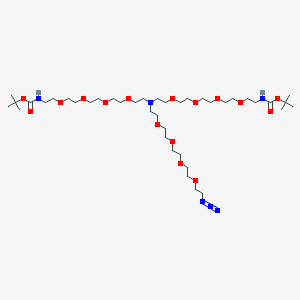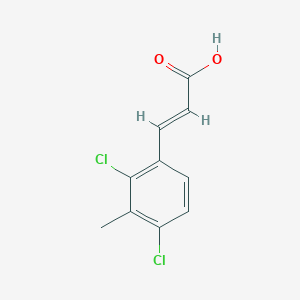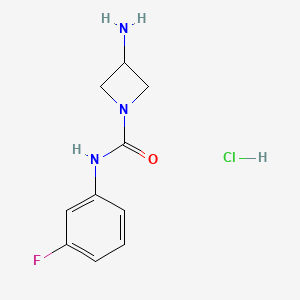
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride typically involves the formation of the azetidine ring followed by functionalization. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of robust and scalable synthetic routes. These methods may include the use of base-catalyzed cyclization reactions and the optimization of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the azetidine ring .
Aplicaciones Científicas De Investigación
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride include other azetidines and aziridines, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
Aziridine: Another strained nitrogen-containing heterocycle with different reactivity and stability characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13ClFN3O |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
3-amino-N-(3-fluorophenyl)azetidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12FN3O.ClH/c11-7-2-1-3-9(4-7)13-10(15)14-5-8(12)6-14;/h1-4,8H,5-6,12H2,(H,13,15);1H |
Clave InChI |
SBHZOOQMHUBIKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)NC2=CC(=CC=C2)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


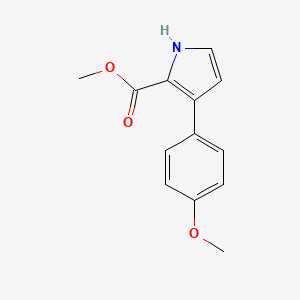
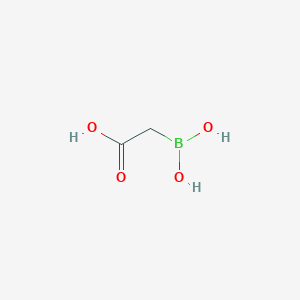
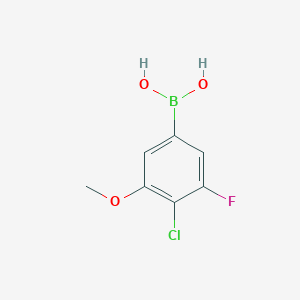
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
